N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound features an isoindoline core with a furan-2-carboxamide substituent, making it an interesting target for chemical synthesis and biological evaluation.
Mechanism of Action
Target of Action
The compound N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide, also known as N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)furan-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have various molecular and cellular effects.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of n-isoindoline-1,3-dione derivatives, which this compound is a part of, has been underscored .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under reflux conditions in a suitable solvent, such as isopropanol and water, using a catalyst like silica-supported niobium complex. The reaction yields the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the furan-2-carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent recycling to minimize waste and improve yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the isoindoline or furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide is used as a building block in organic synthesis to create more complex molecules with potential biological activity. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: In biological research, this compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. It serves as a lead compound for drug discovery and development, providing insights into structure-activity relationships and molecular mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it a valuable component in various formulations and applications.
Comparison with Similar Compounds
- N-(2-methyl-1,3-dioxoisoindolin-2-yl)furan-2-carboxamide
- N-(2-methyl-1,3-dioxoisoindolin-5-yl)furan-2-carboxamide
- N-(2-methyl-1,3-dioxoisoindolin-6-yl)furan-2-carboxamide
Uniqueness: N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the isoindoline core, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications. This uniqueness makes it a valuable compound for further research and development in multiple fields .
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-16-13(18)8-4-2-5-9(11(8)14(16)19)15-12(17)10-6-3-7-20-10/h2-7H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMVDITCZEEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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